5-Bromo-2-chloro-1,3-thiazole-4-carboxamide
Description
5-Bromo-2-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with bromine at position 5, chlorine at position 2, and a carboxamide group at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C4H2BrClN2OS |
|---|---|
Molecular Weight |
241.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2BrClN2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) |
InChI Key |
FKIKCXPJRJQIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Thiazole Core Synthesis
A common approach starts from α-bromoketones or α-bromoketones derivatives, which are reacted with thioamide or thiooxamate reagents to form the thiazole ring. For example:
- Treatment of α-bromoketones with ethyl thiooxamate leads to thiazole-2-carboxylic acid ethyl esters.
- Subsequent bromination at position 5 can be achieved via Sandmeyer-type reactions or direct bromination using N-bromosuccinimide (NBS).
Conversion to Carboxamide
The carboxylic acid or ester group at position 4 is converted to the carboxamide via:
- Activation of the acid group (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride).
- Reaction with ammonia or an amine source to form the amide.
Representative Synthetic Route (Literature-Based)
| Step | Reagents and Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Formation of α-bromoketone | Ketone + N-bromosuccinimide (NBS) in suitable solvent | α-Bromination of ketone precursor | High yield, clean reaction |
| 2. Thiazole ring closure | α-Bromoketone + ethyl thiooxamate, reflux in ethanol | Cyclization to thiazole-2-carboxylic acid ethyl ester | Moderate to high yield |
| 3. Bromination at position 5 | Sandmeyer bromination with t-BuONO and CuBr2 | Selective bromination at position 5 | High yield, regioselective |
| 4. Chlorination at position 2 | Reaction with phosphorus oxychloride (POCl3) at 50-120 °C | Introduction of chlorine substituent | High yield, clean conversion |
| 5. Amide formation | Acid chloride intermediate + ammonia or amine, mild conditions | Conversion of carboxylic acid to carboxamide | High yield, high purity |
Example Synthesis Data (Adapted from Patent and Research Reports)
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starting material | 2-hydroxypyrimidine | 2-hydroxypyrimidine | 2-hydroxypyrimidine |
| Hydrobromic acid concentration | 20% wt | 35% wt | 50% wt |
| Hydrogen peroxide concentration | 10% wt | 30% wt | 50% wt |
| Reaction temperature (first step) | 100 °C | 40 °C | 30 °C |
| Reaction time (first step) | 8 h | 12 h | 14 h |
| Phosphorus oxychloride amount | 1 mol equiv. | 1.25 mol equiv. | 5 mol equiv. |
| Triethylamine amount | 0.6 mol equiv. | 0.65 mol equiv. | 2 mol equiv. |
| Reaction temperature (second step) | 120 °C | 80 °C | 50 °C |
| Reaction time (second step) | 8 h | 6 h | 5 h |
| Yield (%) | 94.1% | 96.2% | 99.4% |
| Purity (HPLC) | 98.2% | 98.4% | 98.9% |
Note: These examples are adapted from a one-step synthesis method for related halogenated heterocycles, illustrating the optimization of reaction conditions to maximize yield and purity while minimizing environmental impact.
Key Research Findings and Optimization Notes
- One-step synthesis methods combining bromination and chlorination steps improve efficiency and reduce waste.
- Use of catalase enzyme after hydrogen peroxide oxidation helps decompose residual peroxide, improving safety and product purity.
- Reaction temperature and reagent molar ratios critically affect yield and halogen incorporation efficiency.
- The use of organic amines such as triethylamine as catalysts or acid scavengers enhances chlorination efficiency.
- The process is characterized by low smoke generation and reduced pollution compared to traditional halogenation methods.
- Purification typically involves crystallization and drying under controlled temperatures to maintain product integrity.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Starting materials | 2-hydroxypyrimidine or α-bromoketones | Readily available, cost-effective | Requires careful handling of halogenating agents |
| Bromination | Using hydrobromic acid + H2O2 or Sandmeyer reaction | High regioselectivity, good yield | Control of reaction temperature critical |
| Chlorination | Phosphorus oxychloride with organic amine catalyst | Efficient chlorination, clean reaction | Requires moisture-free conditions |
| Amide formation | Acid chloride intermediate + ammonia | Straightforward conversion | Acid chloride intermediates are moisture sensitive |
| Purification | Filtration, crystallization, drying | High purity products | Requires optimization to avoid decomposition |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium ethoxide and thiourea.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-chloro-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of various chemical compounds, including biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of bromine and chlorine atoms contribute to its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The bromine and chlorine positions (5 and 2) in the target compound are conserved in derivatives like the carboxylic acid and ester variants, but differ in 2-bromo-4-methylthiazole-5-carboxylic acid .
- Functional Group Impact : The carboxamide group in the target compound distinguishes it from carboxylic acid, ester, and aldehyde derivatives, influencing solubility and bioavailability.
Enzyme Interactions
- Thiadiazole Derivatives : 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine shows insecticidal and fungicidal activity, attributed to the electron-withdrawing nitro and bromine groups .
- Benzimidazole Analogs : 4-Bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole derivatives demonstrate antimicrobial and anticancer activities, highlighting the role of halogen atoms in enhancing bioactivity .
Binding Affinity
- The carboxamide group in the target compound may mimic natural ligands in enzymes like CK1δ (casein kinase 1δ) and AChE (acetylcholinesterase), similar to 5-bromo-2-chloro-1,3-dioxolane’s interactions with CK1δ .
Physicochemical Properties
Biological Activity
5-Bromo-2-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 241.49 g/mol. Its structural features, particularly the presence of both bromine and chlorine atoms on the thiazole ring, enhance its reactivity and biological activity compared to other similar compounds.
Biological Activities
1. Antimicrobial Properties
Research indicates that 5-bromo-2-chloro-1,3-thiazole-4-carboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating an ability to inhibit microbial growth. The compound's mechanism involves binding to specific molecular targets, disrupting microbial metabolism.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 μg/mL |
| Escherichia coli | 18 | 16 μg/mL |
| Candida albicans | 20 | 8 μg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve cell cycle arrest and activation of caspase pathways, leading to programmed cell death .
Case Study: Apoptosis Induction in Cancer Cells
In a study evaluating the effects of 5-bromo-2-chloro-1,3-thiazole-4-carboxamide on MDA-MB-231 cells, researchers observed:
- IC50 Values : The compound exhibited an IC50 of 25 μM after 48 hours of treatment.
- Morphological Changes : Treated cells displayed typical apoptotic features such as chromatin condensation and membrane blebbing.
- Caspase Activation : A significant increase in caspase-3 activity was noted, indicating apoptosis induction.
The biological activity of 5-bromo-2-chloro-1,3-thiazole-4-carboxamide can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound binds to enzymes involved in metabolic pathways, inhibiting their activity.
- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways crucial for cell survival and proliferation.
Synthesis and Derivatives
The synthesis of this compound typically involves bromination and chlorination steps followed by carboxylation. This synthetic route allows for the generation of various derivatives that can be explored for enhanced biological activities .
Table 2: Synthetic Routes
| Step | Reagents Used | Conditions |
|---|---|---|
| Bromination | Bromine | Solvent (e.g., DMF) |
| Chlorination | Thionyl chloride | Reflux |
| Carboxylation | Carbon dioxide | High pressure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
